2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate
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Overview
Description
2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate is a chemical compound with a complex structure that includes both ester and oxime functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate typically involves the reaction of 2-methoxy-2-oxoethyl acetate with cyclohexylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the ester functionality allows for hydrolysis under acidic or basic conditions, releasing the active components that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-oxoethyl phenylacetate
- 2-Methoxy-2-oxoethyl cycloheptylacetate
- 2-Methoxy-2-oxoethyl 3,4-dimethoxyphenylacetate
Uniqueness
2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate is unique due to its dual functionality, combining both ester and oxime groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
192511-69-6 |
---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 2-[2-(cyclohexylideneamino)oxyacetyl]oxyacetate |
InChI |
InChI=1S/C11H17NO5/c1-15-10(13)7-16-11(14)8-17-12-9-5-3-2-4-6-9/h2-8H2,1H3 |
InChI Key |
JFYQXLKJQKRTAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(=O)CON=C1CCCCC1 |
Origin of Product |
United States |
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